

Neotetrazolium chloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neotetrazolium chloride*

Cat. No.: *B147282*

[Get Quote](#)

Neotetrazolium Chloride: A Comprehensive Technical Guide

Neotetrazolium chloride (NTC) is a redox indicator that is extensively used in biochemistry and histochemistry for the detection of dehydrogenase activity.^{[1][2][3][4][5]} Its ability to be reduced by cellular enzymes to a colored formazan product makes it a valuable tool in cell viability assays, tissue staining, and for differentiating between malignant and non-malignant cells.^{[4][6]} This guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of **Neotetrazolium chloride**.

Core Chemical Properties

Neotetrazolium chloride is a light yellow to tan powder.^{[1][6]} It is stable under recommended storage conditions, typically at 2-8°C.^{[6][7]} The key chemical and physical properties of **Neotetrazolium chloride** are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium dichloride	[7] [8]
Synonyms	Neotetrazolium blue, NTC, 2,2',5,5'-Tetraphenyl-3,3'-[p-diphenylene] ditetrazolium chloride	[1] [2] [6] [8] [9]
CAS Number	298-95-3	[1] [2] [6] [8] [9]
Molecular Formula	C ₃₈ H ₂₈ Cl ₂ N ₈	[1] [2] [6] [8] [10]
Molecular Weight	667.59 g/mol	[1] [2] [6] [8] [9] [10]
Appearance	Light yellow or tan powder	[6] [9]
Melting Point	~230 °C (with decomposition)	[6] [7] [9] [11] [12]
Solubility	Soluble in methanol (50 mg/mL)	[6]
Storage	2-8°C	[6] [7]

Chemical Structure

Neotetrazolium chloride is a ditetrazolium salt, meaning it possesses two tetrazolium rings within its structure. The core of the molecule consists of a biphenyl group to which the two tetrazolium rings are attached. Each tetrazolium ring is further substituted with two phenyl groups. The positive charges on the tetrazolium rings are balanced by two chloride anions.

The utility of **Neotetrazolium chloride** lies in the irreversible reduction of the tetrazolium rings. This reduction, typically facilitated by enzymes like dehydrogenases in the presence of a reducing agent (e.g., NADH or NADPH), leads to the opening of the heterocyclic tetrazolium rings to form a highly colored, water-insoluble formazan.[\[13\]](#)[\[14\]](#) The formazan of **Neotetrazolium chloride** is typically a dark blue to purple precipitate.[\[13\]](#)

Experimental Protocols

Neotetrazolium chloride is a key reagent in various experimental protocols, most notably for the assessment of dehydrogenase activity, which is often used as a proxy for cell viability and metabolic activity.

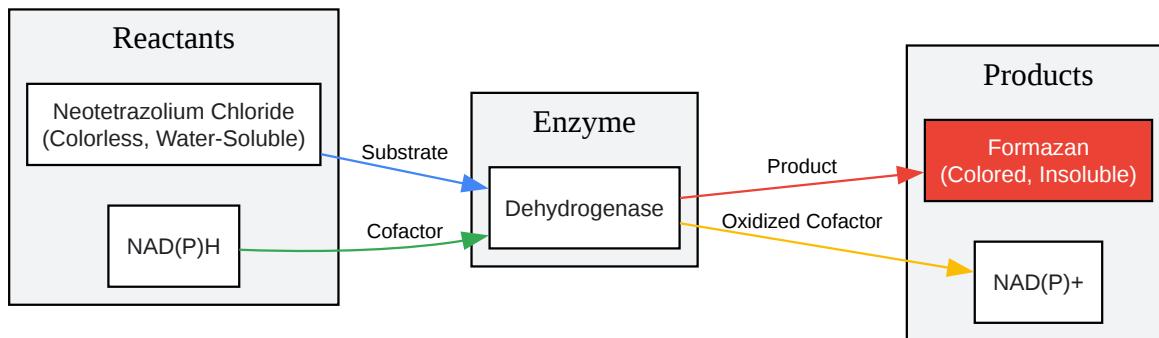
General Protocol for Dehydrogenase Activity Assay

This protocol provides a general framework for using **Neotetrazolium chloride** to measure dehydrogenase activity in cell lysates or tissue homogenates.

1. Reagent Preparation:

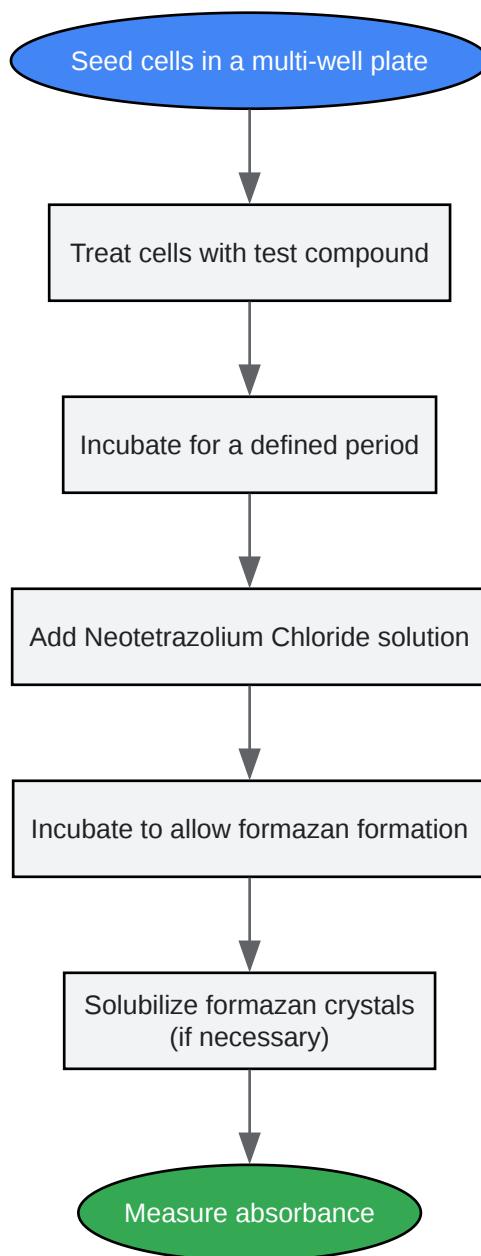
- **Neotetrazolium Chloride** Solution: Prepare a stock solution of **Neotetrazolium chloride** in a suitable solvent, such as methanol or a mixture of DMSO and buffer. The final working concentration will need to be optimized for the specific assay but is often in the range of 0.5-1 mg/mL.
- Substrate Solution: Prepare a solution of the specific substrate for the dehydrogenase of interest (e.g., succinate for succinate dehydrogenase, lactate for lactate dehydrogenase) in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl).
- Cofactor Solution: If required by the enzyme, prepare a solution of the necessary cofactor (e.g., NAD⁺, NADP⁺).
- Reaction Buffer: Prepare a buffer at the optimal pH for the enzyme being assayed.

2. Assay Procedure:


- Add the reaction buffer, substrate solution, and cofactor solution to a microplate well or a cuvette.
- Add the cell lysate or tissue homogenate to initiate the reaction.
- Add the **Neotetrazolium chloride** solution.
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. During this time, the dehydrogenase will oxidize the substrate and reduce the **Neotetrazolium chloride** to its formazan.
- Stop the reaction, if necessary, by adding an appropriate stopping reagent (e.g., a strong acid).
- Measure the absorbance of the colored formazan product using a spectrophotometer or microplate reader at the appropriate wavelength (typically between 500-600 nm).

3. Data Analysis:

- The absorbance reading is directly proportional to the amount of formazan produced, which in turn is proportional to the activity of the dehydrogenase in the sample.
- A standard curve can be generated using known concentrations of the product to quantify the enzyme activity.


Visualizations

The following diagrams illustrate key concepts and workflows related to **Neotetrazolium chloride**.

[Click to download full resolution via product page](#)

Caption: Reduction of **Neotetrazolium Chloride** to Formazan.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a Cell Viability Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neotetrazolium Chloride [drugfuture.com]
- 2. scbt.com [scbt.com]
- 3. yenepoya.res.in [yenepoya.res.in]
- 4. amsbio.com [amsbio.com]
- 5. 298-95-3 CAS | NEOTETRAZOLIUM CHLORIDE | Biological Stains and Dyes | Article No. 04835 [lobachemie.com]
- 6. lookchem.com [lookchem.com]
- 7. bocsci.com [bocsci.com]
- 8. Neotetrazolium Chloride | C38H28Cl2N8 | CID 2723605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. echemi.com [echemi.com]
- 12. labiostring.com [labiostring.com]
- 13. Formazan - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [Neotetrazolium chloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147282#neotetrazolium-chloride-chemical-properties-and-structure\]](https://www.benchchem.com/product/b147282#neotetrazolium-chloride-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com